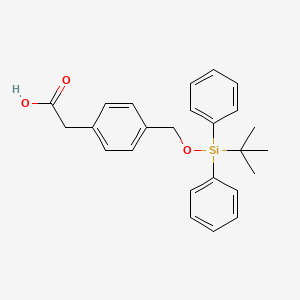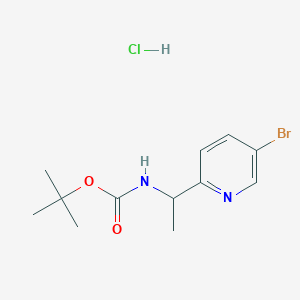
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridinyl moiety, and a carbamate functional group
準備方法
The synthesis of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and (S)-tert-butyl carbamate.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the coupling of 5-bromopyridine with (S)-tert-butyl carbamate using a palladium-catalyzed cross-coupling reaction. This is followed by purification steps to isolate the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although further studies are needed to confirm its efficacy and safety.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.
類似化合物との比較
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as (S)-tert-Butyl (1-(5-chloropyridin-2-yl)ethyl)carbamate and (S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate share structural similarities.
Uniqueness: The presence of the bromine atom in the pyridine ring distinguishes it from its analogs. This unique feature may influence its reactivity and biological activity, making it a compound of interest for further study.
特性
分子式 |
C12H18BrClN2O2 |
|---|---|
分子量 |
337.64 g/mol |
IUPAC名 |
tert-butyl N-[1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H17BrN2O2.ClH/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4;/h5-8H,1-4H3,(H,15,16);1H |
InChIキー |
GJXZKCOFQJVPAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
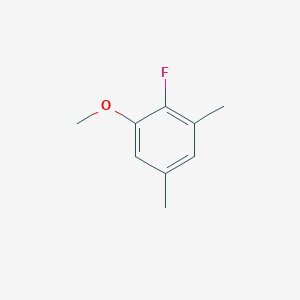
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
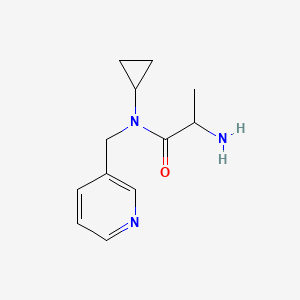
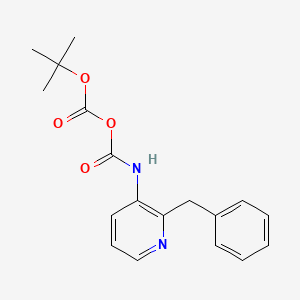
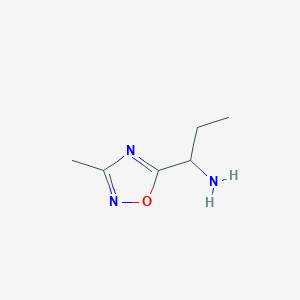
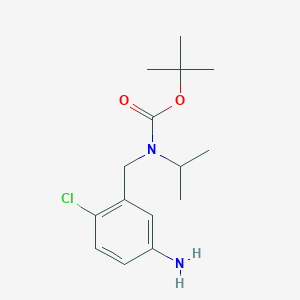
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)

